4-Bromo-1H-pyrrol-2-amine
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Overview
Description
4-Bromo-1H-pyrrol-2-amine is a heterocyclic organic compound that features a bromine atom attached to the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrrol-2-amine typically involves the bromination of 1H-pyrrol-2-amine. One common method is the reaction of 1H-pyrrol-2-amine with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-pyrrol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction Reactions: The bromine atom can be reduced to form 1H-pyrrol-2-amine.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted pyrrole derivatives.
- Oxidation reactions produce oxidized pyrrole compounds.
- Reduction reactions revert the compound to 1H-pyrrol-2-amine .
Scientific Research Applications
4-Bromo-1H-pyrrol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-1H-pyrrol-2-amine involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. The pyrrole ring can engage in π-π interactions and hydrogen bonding, further modulating its biological activity .
Comparison with Similar Compounds
1H-Pyrrol-2-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Chloro-1H-pyrrol-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
4-Iodo-1H-pyrrol-2-amine:
Uniqueness: 4-Bromo-1H-pyrrol-2-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C4H5BrN2 |
---|---|
Molecular Weight |
161.00 g/mol |
IUPAC Name |
4-bromo-1H-pyrrol-2-amine |
InChI |
InChI=1S/C4H5BrN2/c5-3-1-4(6)7-2-3/h1-2,7H,6H2 |
InChI Key |
SBLNWCNBFODXAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1Br)N |
Origin of Product |
United States |
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